2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Descripción
BenchChem offers high-quality 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-5-6-8-17(14)26-12-19(24)22-15-9-10-16-18(11-15)27-13-21(2,3)20(25)23(16)4/h5-11H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNWXLAHCLBGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
- IUPAC Name : 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.433 g/mol
The compound primarily interacts with specific receptors in the central nervous system. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly involving dopamine and possibly serotonin pathways.
- Dopamine Receptors : Initial studies indicate that the compound may act as an agonist for D2 and D3 dopamine receptors. This interaction could influence dopaminergic signaling pathways critical for motor control and reward mechanisms.
- Neuroprotective Effects : The oxazepin moiety may confer neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
In Vitro Studies
In laboratory settings, the compound has been tested for various biological activities:
- Cytotoxicity : Cell viability assays indicated that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies.
- Antioxidant Activity : The compound demonstrated significant antioxidant properties in vitro, suggesting a potential role in mitigating oxidative stress-related diseases.
In Vivo Studies
Research involving animal models has provided insights into the pharmacodynamics of the compound:
- Behavioral Studies : In rodent models, administration of the compound resulted in notable changes in behavior consistent with dopaminergic activity. These changes included increased locomotor activity and altered response to reward-based tasks.
- Neuroprotective Studies : Animal studies have shown that the compound can reduce neurodegeneration in models of Parkinson's disease, potentially through its action on dopamine receptors and antioxidant properties.
Data Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Dopamine Receptor Agonism | Activation of D2 and D3 receptors | |
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Antioxidant Activity | Significant reduction in oxidative stress | |
| Neuroprotection | Reduced neurodegeneration in animal models |
Case Study 1: Neuroprotective Effects in Parkinson's Disease Models
In a study involving a mouse model of Parkinson's disease, researchers administered varying doses of the compound over four weeks. Results indicated a marked improvement in motor function and a reduction in dopaminergic neuron loss compared to control groups. Histological analysis revealed decreased levels of oxidative markers in treated animals.
Case Study 2: Cancer Cell Line Sensitivity
A series of experiments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound was found to inhibit cell proliferation effectively at micromolar concentrations while showing minimal effects on normal fibroblast cells. This selectivity highlights its potential as an anticancer agent with further investigation warranted.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
